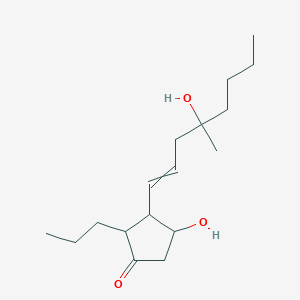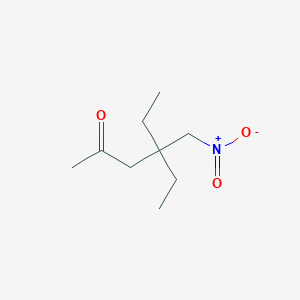
4-Ethyl-4-(nitromethyl)hexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-4-(nitromethyl)hexan-2-one is an organic compound with the molecular formula C9H17NO3 It is a branched alkane derivative that contains both a nitro group and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-(nitromethyl)hexan-2-one can be achieved through several methods. One common approach involves the nitration of 4-ethylhexan-2-one. This reaction typically requires the use of a nitrating agent such as nitric acid (HNO3) in the presence of a strong acid catalyst like sulfuric acid (H2SO4). The reaction conditions must be carefully controlled to ensure the selective formation of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Ethyl-4-(nitromethyl)hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Ethyl-4-(nitromethyl)hexan-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Ethyl-4-(nitromethyl)hexan-2-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds and interact with nucleophiles. These interactions can influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
Similar Compounds
4-Ethylhexan-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrohexan-2-one: Similar structure but without the ethyl group, leading to different physical and chemical properties.
Hexan-2-one: A simpler ketone without branching or additional functional groups.
Uniqueness
4-Ethyl-4-(nitromethyl)hexan-2-one is unique due to the presence of both a nitro group and a ketone group on a branched alkane backbone
特性
CAS番号 |
111904-09-7 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC名 |
4-ethyl-4-(nitromethyl)hexan-2-one |
InChI |
InChI=1S/C9H17NO3/c1-4-9(5-2,6-8(3)11)7-10(12)13/h4-7H2,1-3H3 |
InChIキー |
CWIZWCQRUSKQIB-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(CC(=O)C)C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)

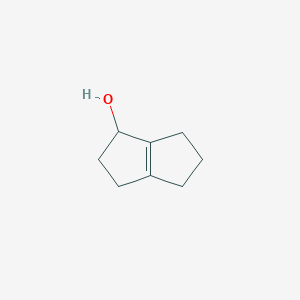
![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)
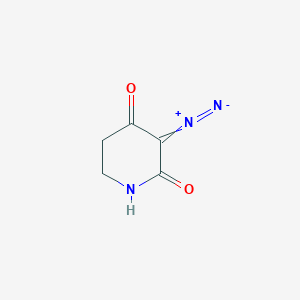
![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)

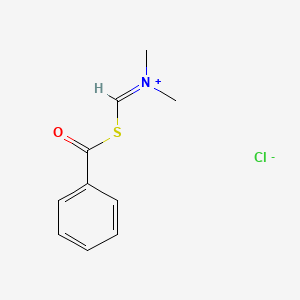

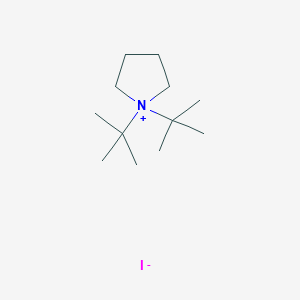
![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)

